molecular formula C10H10N2O2S B11814837 ethyl N-(1,2-benzothiazol-3-yl)carbamate CAS No. 104121-54-2

ethyl N-(1,2-benzothiazol-3-yl)carbamate

Cat. No.: B11814837
CAS No.: 104121-54-2
M. Wt: 222.27 g/mol
InChI Key: XNYFYVLXYRSCPX-UHFFFAOYSA-N
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Description

Ethyl benzo[d]isothiazol-3-ylcarbamate is a chemical compound with the molecular formula C10H10N2O2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl benzo[d]isothiazol-3-ylcarbamate typically involves the reaction of benzo[d]isothiazol-3-ylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for ethyl benzo[d]isothiazol-3-ylcarbamate are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[d]isothiazol-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selectfluor in aqueous media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl benzo[d]isothiazol-3-ylcarbamate involves its interaction with molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), which is involved in the methylerythritol phosphate (MEP) pathway in Plasmodium spp. This inhibition occurs through the formation of a disulfide bond between the active site cysteine residue and the isothiazole ring .

Comparison with Similar Compounds

Ethyl benzo[d]isothiazol-3-ylcarbamate can be compared with other similar compounds, such as:

Ethyl benzo[d]isothiazol-3-ylcarbamate is unique due to its specific substitution pattern and the presence of the ethyl carbamate group, which can influence its reactivity and biological activity.

Properties

CAS No.

104121-54-2

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl N-(1,2-benzothiazol-3-yl)carbamate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

XNYFYVLXYRSCPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

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